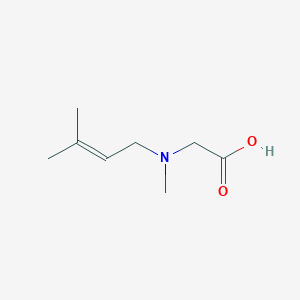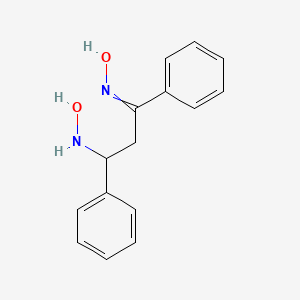![molecular formula C9H5N3O2 B14599761 [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one CAS No. 59851-79-5](/img/structure/B14599761.png)
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and naphthyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one can be achieved through various methods. One efficient approach involves the use of a modified Pictet-Spengler reaction, where the oxazole ring is directly functionalized at the C-4 position using Cu(TFA)2 as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines, which can be further modified to obtain the desired naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state reactions, such as those involving alumina-supported iodobenzene diacetate, has been explored for its eco-friendly and efficient nature .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in the solid state at room temperature under grinding conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[4,5-c]quinolines: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,8-Naphthyridine derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is unique due to its specific ring fusion and the presence of both oxazole and naphthyridine moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical modifications makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59851-79-5 |
|---|---|
Molekularformel |
C9H5N3O2 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
3H-[1,3]oxazolo[4,5-c][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-6-4-11-8-5(7(6)14-9)2-1-3-10-8/h1-4H,(H,12,13) |
InChI-Schlüssel |
TVMDFRGNWZVRDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CN=C2N=C1)NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)






![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


